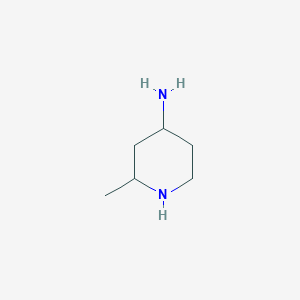
2-Methylpiperidin-4-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methylpiperidin-4-amine is a chemical compound belonging to the piperidine family, which is characterized by a six-membered ring containing one nitrogen atom
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methylpiperidin-4-amine typically involves the cyclization of appropriate precursors. One common method is the reduction of 2-Methylpiperidin-4-one using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). Another approach involves the amination of 2-Methylpiperidine using ammonia or amines under catalytic conditions .
Industrial Production Methods: Industrial production of this compound often employs continuous flow reactions to enhance efficiency and yield. Catalysts such as palladium or rhodium complexes are used to facilitate the amination process. The reaction conditions are optimized to ensure high selectivity and minimal by-products .
化学反应分析
Types of Reactions: 2-Methylpiperidin-4-amine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding amides or nitriles using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to form secondary or tertiary amines using reducing agents such as LiAlH4 or NaBH4.
Substitution: It can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups under appropriate conditions
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, and hydrogen peroxide (H2O2) under acidic or basic conditions.
Reduction: LiAlH4, NaBH4, and catalytic hydrogenation using palladium on carbon (Pd/C).
Substitution: Alkyl halides, acyl chlorides, and sulfonyl chlorides in the presence of bases like triethylamine (TEA) or pyridine.
Major Products Formed:
Oxidation: Amides, nitriles, and carboxylic acids.
Reduction: Secondary and tertiary amines.
Substitution: Alkylated or acylated derivatives
科学研究应用
2-Methylpiperidin-4-amine has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound serves as a precursor for the synthesis of biologically active molecules, such as enzyme inhibitors and receptor agonists.
Medicine: It is investigated for its potential therapeutic properties, including its role in the development of drugs for neurological disorders and cancer.
Industry: The compound is utilized in the production of polymers, resins, and other industrial chemicals
作用机制
The mechanism of action of 2-Methylpiperidin-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an agonist or antagonist, modulating the activity of these targets. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis .
相似化合物的比较
Piperidine: A parent compound with a similar structure but lacking the methyl group at the 2-position.
2-Methylpiperidine: Similar to 2-Methylpiperidin-4-amine but without the amine group at the 4-position.
4-Methylpiperidine: A structural isomer with the methyl group at the 4-position instead of the 2-position.
Uniqueness: this compound is unique due to the presence of both a methyl group at the 2-position and an amine group at the 4-position. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
属性
分子式 |
C6H14N2 |
|---|---|
分子量 |
114.19 g/mol |
IUPAC 名称 |
2-methylpiperidin-4-amine |
InChI |
InChI=1S/C6H14N2/c1-5-4-6(7)2-3-8-5/h5-6,8H,2-4,7H2,1H3 |
InChI 键 |
ROCOIOKGIYJZNN-UHFFFAOYSA-N |
规范 SMILES |
CC1CC(CCN1)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



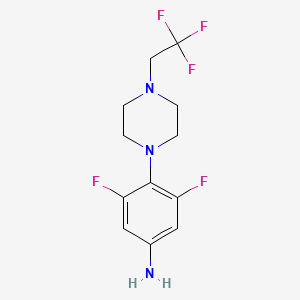
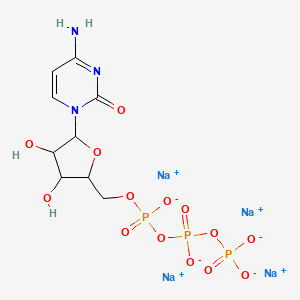

![O-[2-(2,5-Difluorophenyl)ethyl]hydroxylamine](/img/structure/B12081816.png)


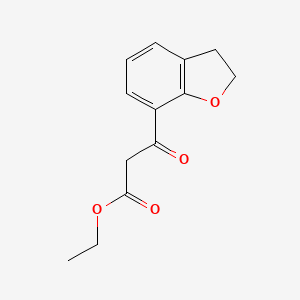
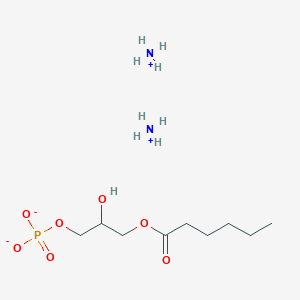

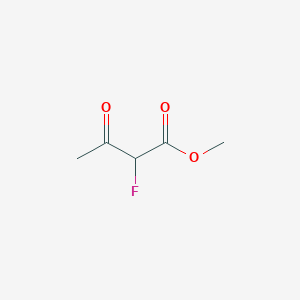

![2-[1-(Cyclobutylmethyl)piperidin-4-yl]ethan-1-amine](/img/structure/B12081841.png)

